L-Histidine, methyl ester

Catalog No.
S714450
CAS No.
7389-87-9
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine, methyl ester

CAS Number

7389-87-9

Product Name

L-Histidine, methyl ester

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

BXRMEWOQUXOLDH-LURJTMIESA-N

SMILES

Array

Synonyms

7389-87-9;L-Histidinemethylesterdihydrochloride;H-His-OMe.2HCl;MethylL-histidinatedihydrochloride;(S)-Methyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride;L-(+)-HistidineMethylEsterDihydrochloride;SBB003205;Methyl(2S)-2-amino-3-(3H-imidazol-4-yl)propanoateDihydrochloride;HistidineMethylEsterDihydrochloride;C7H11N3O2.2HCl;methyl(2S)-2-amino-3-imidazol-4-ylpropanoate,chloride,chloride;L(+)-Histidinemethylesterdihydrochloride;PubChem10904;AC1MC3AR;H-D-His-OMe.2HCl;H15403_ALDRICH;KSC497Q4J;SCHEMBL703118;53360_FLUKA;CTK3J7844;DWAYENIPKPKKMV-ILKKLZGPSA-N;MolPort-003-936-087;ACT08730;ANW-36410;MFCD00012701

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl

The exact mass of the compound Methyl L-histidinate dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522221. It belongs to the ontological category of histidine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Histidine, methyl ester is a chemically modified derivative of the essential amino acid L-histidine, where the carboxylic acid group has been converted to a methyl ester. This modification is critical for its primary role as a versatile intermediate in organic synthesis, particularly in solution-phase peptide synthesis and the preparation of functionalized materials. The ester group serves as a protecting group for the C-terminus, preventing unwanted side reactions and fundamentally altering the compound's solubility profile compared to its parent amino acid, L-histidine, which is zwitterionic and has poor solubility in many organic solvents. [REFS-2, REFS-3]

Direct substitution of L-Histidine, methyl ester with the parent L-histidine or its hydrochloride salt is unfeasible for most organic synthesis applications. L-histidine is practically insoluble in common organic solvents like ethanol, while its methyl ester derivative offers significantly improved solubility, enabling homogeneous reaction conditions. [REFS-1, REFS-2] Furthermore, the free carboxylic acid of L-histidine would interfere with coupling reactions in peptide synthesis, leading to self-polymerization or other side products. The methyl ester group effectively blocks this reactivity, directing chemical transformations to the amino or imidazole groups, a critical feature for controlled, stepwise synthesis of peptides and other complex molecules. [2]

Enhanced Solubility in Organic Solvents for Predictable Processability

The esterification of L-histidine's carboxyl group fundamentally changes its polarity and solubility. While L-histidine is soluble in water but very slightly soluble to practically insoluble in ethanol [REFS-1, REFS-2], its N'-methylated methyl ester derivative is documented as soluble in solvents like dichloromethane, ethyl acetate, and methanol. This enhanced solubility in common organic solvents is a primary procurement driver, as it allows for homogeneous reaction conditions, predictable kinetics, and simplified workup procedures compared to the heterogeneous slurry reactions that would be necessary with the parent amino acid.

Evidence DimensionSolubility in Ethanol
Target Compound DataSoluble in methanol and other organic solvents (qualitative data for a close derivative).
Comparator Or BaselineL-Histidine: Very slightly soluble to practically insoluble in ethanol. [REFS-1, REFS-2]
Quantified DifferenceQualitatively shifts from insoluble/very slightly soluble to soluble, enabling use in organic-phase reactions.
ConditionsStandard laboratory temperature and pressure.

This solubility difference is critical for achieving consistent yields and purity in non-aqueous synthesis, reducing process complexity and cost.

Essential C-Terminal Protection for Controlled Peptide Synthesis

In peptide synthesis, unprotected amino acids like L-histidine cannot be used directly as the C-terminal residue because their free carboxylic acid can react during the activation step, leading to uncontrolled polymerization. L-Histidine, methyl ester provides essential protection of the carboxylic acid, allowing for the selective formation of a peptide bond at the α-amino group. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis, ensuring the stepwise and orderly assembly of the desired peptide sequence. The methyl ester is a well-established protecting group compatible with various coupling reagents and subsequent deprotection steps. [1]

Evidence DimensionSuitability as C-Terminal Precursor in Peptide Coupling
Target Compound DataCarboxyl group is protected as a methyl ester, preventing self-reaction and enabling controlled N-terminal coupling.
Comparator Or BaselineL-Histidine: Possesses a free carboxylic acid, making it unsuitable for direct use as a C-terminal precursor without protection due to risk of side reactions. [<a href="https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/0471140864.ps1801s26" target="_blank">1</a>]
Quantified DifferenceEnables controlled synthesis vs. uncontrolled polymerization/side reactions.
ConditionsStandard peptide coupling reaction conditions (e.g., using carbodiimides).

For any application requiring the synthesis of a histidine-containing peptide, this ester form is a necessary precursor, not an optional substitute.

Precursor for Functional Monomers in Polymer and Materials Science

L-Histidine, methyl ester serves as a key precursor for creating functional monomers used in advanced materials. For example, it can be reacted with methacryloyl chloride to synthesize N-methacryloyl-(l)-histidine methyl ester, a metal-chelating monomer. This monomer can then be polymerized to create materials with tailored metal-binding properties. Attempting this synthesis with unprotected L-histidine would be complicated by the competing reactivity of the carboxylic acid group. The methyl ester ensures that the acylation occurs specifically at the α-amino group, providing a clean and direct route to the desired monomer, which is critical for achieving polymers with reproducible structures and properties. [1]

Evidence DimensionReaction Selectivity in Monomer Synthesis
Target Compound DataReacts with methacryloyl chloride at the α-amino group to form the desired functional monomer.
Comparator Or BaselineL-Histidine: The free carboxylic acid presents a competing reaction site, potentially leading to a mixture of products and lower yield of the target monomer.
Quantified DifferenceProvides a selective reaction pathway essential for producing a pure, polymerizable monomer.
ConditionsReaction with an acyl chloride (e.g., methacryloyl chloride).

This selectivity is crucial for the manufacturability and performance of specialty polymers, where monomer purity directly impacts polymerization efficiency and final material properties.

C-Terminal Residue in Solution-Phase Peptide Synthesis

Due to its protected carboxylic acid and enhanced solubility in organic solvents, L-Histidine, methyl ester is the appropriate choice for introducing a C-terminal histidine residue in solution-phase peptide manufacturing workflows.

Synthesis of Histidine-Based Functional Polymers

This compound is a preferred starting material for synthesizing histidine-containing monomers for specialty polymers, such as those used in metal chelation or pH-responsive systems. Its structure ensures selective modification at the amino group, leading to pure monomers and predictable polymer properties. [1]

Preparation of Histidine-Containing Metal Complexes and Ligands

Researchers developing novel metal complexes for catalysis or biomimetic applications utilize L-Histidine, methyl ester as a ligand precursor. Its solubility and protected carboxylate allow for controlled coordination chemistry in non-aqueous media, which is often impossible with L-histidine itself. [2]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.085126602 Da

Monoisotopic Mass

169.085126602 Da

Heavy Atom Count

12

UNII

9IHZ1723UE

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Histidine_methyl_ester

Dates

Last modified: 08-15-2023

Explore Compound Types